REACTION_CXSMILES
|
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N NH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C(C)N(C1=CC=CC=C1)CC
|
Name
|
phenylmorpholine borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N.B
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N NH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C(C)N(C1=CC=CC=C1)CC
|
Name
|
phenylmorpholine borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N.B
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N NH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C(C)N(C1=CC=CC=C1)CC
|
Name
|
phenylmorpholine borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N.B
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(C6H5)(CH3)2N NH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C(C)N(C1=CC=CC=C1)CC
|
Name
|
phenylmorpholine borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N.B
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |